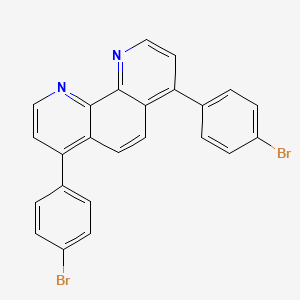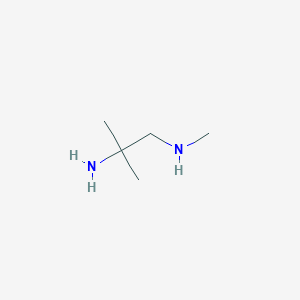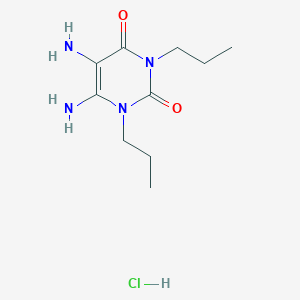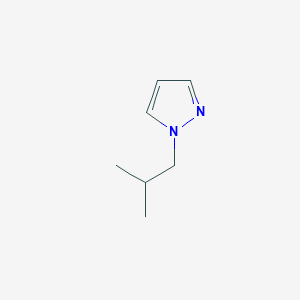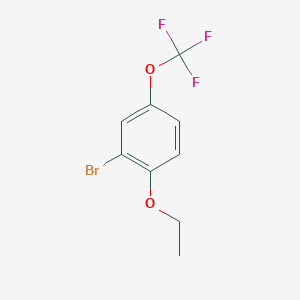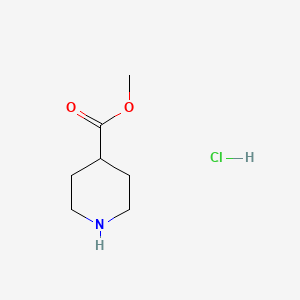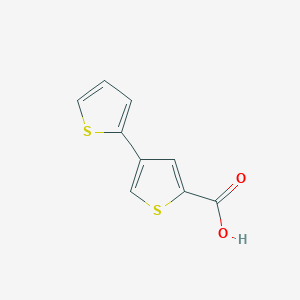
2-Acrylamidophenylboronic acid
Übersicht
Beschreibung
2-Acrylamidophenylboronic acid (2-APBA) is an important boronic acid-containing compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Nasal Adsorption of Insulin : A study by Cui Cheng et al. (2012) developed nanoparticles using poly(3-acrylamidophenylboronic acid) for improving the nasal adsorption of insulin. These nanoparticles showed potential as carriers for peptide and protein drugs in nasal delivery.
Glucose-Responsive Behavior : Research by Ting Ye et al. (2014) demonstrated the glucose-responsive volume phase transition behavior of Ag@poly(phenylboronic acid) hybrid microgels. The study highlighted the ability to tailor poly(phenylboronic acid) gels from swelling to shrinking upon adding glucose at physiological pH.
Boron Neutron Capture Therapy (BNCT) : Luzhong Zhang et al. (2011) investigated the use of Dextran-poly(3-acrylamidophenylboronic acid) nanoparticles for boron neutron capture therapy and chemotherapy in cancer treatment. Their research Zhang et al. (2011) emphasized the nanoparticles' stability, biocompatibility, and effective drug release.
Insulin Delivery Systems : A study by Yanxia Wang et al. (2012) developed pH- and glucose-sensitive glycopolymer nanoparticles for triggered release of insulin, demonstrating their potential in diabetes treatment.
Doxorubicin Delivery in Cancer Treatment : X. Wang et al. (2013) focused on doxorubicin delivery to tumors using boronic acid-rich chitosan nanoparticles. Their work Wang et al. (2013) revealed the nanoparticles' effectiveness in penetrating tumors and improving chemotherapy outcomes.
Glucose-Selective Holographic Sensors : Research by Xiaoping Yang et al. (2006) demonstrated the potential of 2-acrylamidophenylboronate in developing glucose-selective sensors, highlighting its binding preference for glucose over lactate.
Corrosion Inhibition : Ahmed Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including 2-acrylamidophenylboronic acid, as corrosion inhibitors in nitric acid solutions for copper. Their study Abu-Rayyan et al. (2022) provided insights into the compounds' effectiveness and potential applications in industrial settings.
Wirkmechanismus
Target of Action
The primary target of 2-Acrylamidophenylboronic acid (2-APBA) is glucose . The boronic acid group in 2-APBA has the unique ability to form reversible covalent bonds with certain molecules, such as diols or sugars . This property allows for the design of molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules .
Mode of Action
2-APBA interacts with its target, glucose, through the formation of reversible covalent bonds . This interaction results in changes in the physical properties of the compound, such as its solubility and binding affinity . These changes can be leveraged to design glucose-sensitive drug delivery systems .
Biochemical Pathways
The glucose sensitivity of 2-apba can be utilized in the design of glucose-responsive hydrogels . These hydrogels can release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels . This mechanism can be beneficial for the treatment of conditions like diabetes .
Result of Action
The primary result of 2-APBA’s action is the formation of glucose-sensitive hydrogels . These hydrogels can be used in the design of insulin delivery systems . The hydrogels based on 2-APBA have been shown to be suitable for cell culture media, being able to be used as a support in dynamic co-cultures of human fibroblasts and breast cancer cells .
Action Environment
The action of 2-APBA is influenced by environmental factors such as pH and temperature . The compound has been shown to be responsive to changes in these factors, as well as being able to form copolymers with vinyl alcohol . The phase transition temperature of 2-APBA is 75°C . This responsiveness to environmental conditions can be leveraged in the design of smart drug delivery systems .
Biochemische Analyse
Biochemical Properties
2-Acrylamidophenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly significant in the context of glucose sensing, where this compound can bind to glucose molecules, making it a valuable component in glucose sensors . Additionally, this compound can interact with proteins and enzymes that contain diol groups, influencing their activity and stability .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with cell surface receptors that contain diol groups. This interaction can modulate the activity of these receptors, leading to changes in downstream signaling pathways . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins that contain diol groups, thereby influencing their ability to regulate gene transcription . In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, this compound can inhibit enzymes that require diol groups for their activity by binding to these groups and preventing substrate access . Conversely, it can activate enzymes by stabilizing their active conformation through binding interactions . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression regulation . Its activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that contain diol groups. It can influence metabolic fluxes by modulating the activity of these enzymes, leading to changes in metabolite levels . For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism . Additionally, it can interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, this compound can bind to membrane transporters that facilitate its uptake into cells, where it can then interact with intracellular targets . Its distribution within tissues can also be influenced by its binding to extracellular matrix components.
Eigenschaften
IUPAC Name |
[2-(prop-2-enoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUBFMBDDZYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597239 | |
| Record name | [2-(Acryloylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
758697-66-4 | |
| Record name | [2-(Acryloylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2APBA interact with glucose, and what are the downstream effects in materials like hydrogels?
A1: 2APBA contains a boronic acid group that can reversibly bind with glucose to form a boronate ester. [, ] This binding event triggers structural changes within 2APBA-containing materials. For example, in hydrogels, glucose binding can influence the hydrogel's swelling behavior. Interestingly, 2APBA exhibits an intramolecular interaction that favors a specific form of the boronic acid group, impacting its interaction with glucose. [, ] This unique characteristic leads to a contraction-type response in some hydrogels, where the hydrogel shrinks upon glucose binding, unlike conventional glucose-responsive gels that typically swell. [, ]
Q2: How does the structure of 2APBA enable its use in self-healing hydrogels?
A2: The boronic acid group in 2APBA can form reversible covalent bonds with diols, like those found in poly(vinyl alcohol) or catechol-functionalized polymers. [] This dynamic bond formation allows for the creation of hydrogels where the crosslinks can break and reform, contributing to self-healing properties. [] The intramolecular coordination within 2APBA further stabilizes these crosslinks, enabling self-healing over a broader pH range, including neutral and acidic conditions. []
Q3: What are the advantages of using 2APBA in developing glucose-sensitive materials compared to other phenylboronic acid derivatives?
A3: Unlike other phenylboronic acid derivatives, the intramolecular coordination in 2APBA favors a tetrahedral form of the boronic acid group. [] This unique feature enables a novel glucose-sensing mechanism. Instead of altering ionization or crosslinking degrees, glucose binding to 2APBA lowers the volume phase transition temperature (VPTT) of the material. [] This results in a more predictable and often monotonic contraction of the material with increasing glucose concentrations. [, ] Furthermore, this mechanism allows for tuning the optimal temperature for glucose sensing by adjusting the material's VPTT. []
Q4: Are there any limitations or challenges associated with using 2APBA in material applications?
A4: One study highlighted that 2APBA-containing hydrogels could be sensitive to oxygen. [] Specifically, a catechol cross-linked hydrogel exhibited reduced self-healing and stress relaxation after being exposed to oxygen. [] This suggests that environmental factors like oxygen levels might influence the long-term performance of 2APBA-based materials and need to be considered during material design and application.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

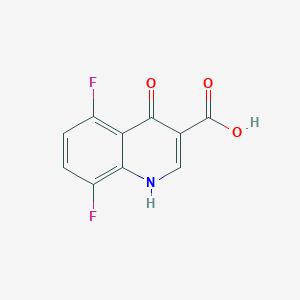
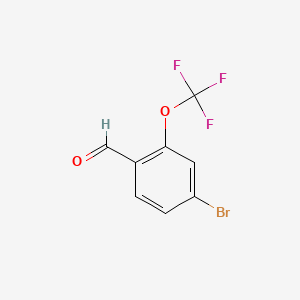
![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
